Ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a combination of several functional groups, including an oxadiazole ring, a dichlorophenoxy group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Dichlorophenoxy Group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives.
Acetylation and Amination: The resulting compound is then acetylated and subsequently reacted with ethyl 4-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the dichlorophenoxy moiety can be reduced to amines.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
ETHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of bioactive moieties.
Agriculture: The dichlorophenoxy group suggests potential use as a herbicide or plant growth regulator.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE depends on its application:
Antimicrobial/Antifungal: It may inhibit the growth of microorganisms by interfering with cell wall synthesis or disrupting metabolic pathways.
Herbicide: It could act by mimicking plant hormones, leading to uncontrolled growth and eventual death of the plant.
Anticancer: The compound may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
1,3,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their diverse biological activities.
Uniqueness
ETHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is unique due to the combination of its functional groups, which may confer a broader range of biological activities and applications compared to its individual components.
Properties
Molecular Formula |
C20H17Cl2N3O5S |
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Molecular Weight |
482.3 g/mol |
IUPAC Name |
ethyl 4-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H17Cl2N3O5S/c1-2-28-19(27)12-3-6-14(7-4-12)23-17(26)11-31-20-25-24-18(30-20)10-29-16-8-5-13(21)9-15(16)22/h3-9H,2,10-11H2,1H3,(H,23,26) |
InChI Key |
ZZKREAMLLBDJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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